molecular formula C12H20N2OSi B11876378 4-(Dimethylamino)-N-(trimethylsilyl)benzamide CAS No. 61511-55-5

4-(Dimethylamino)-N-(trimethylsilyl)benzamide

Cat. No.: B11876378
CAS No.: 61511-55-5
M. Wt: 236.38 g/mol
InChI Key: CYQBXEAZJQGCEU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(trimethylsilyl)benzamide (CAS: Not explicitly provided in evidence) is a benzamide derivative featuring a dimethylamino (-NMe₂) group at the para position of the benzene ring and a trimethylsilyl (-SiMe₃) group attached to the amide nitrogen. This compound combines electron-donating (dimethylamino) and sterically bulky (silyl) substituents, which influence its physicochemical properties and reactivity.

Properties

CAS No.

61511-55-5

Molecular Formula

C12H20N2OSi

Molecular Weight

236.38 g/mol

IUPAC Name

4-(dimethylamino)-N-trimethylsilylbenzamide

InChI

InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15)

InChI Key

CYQBXEAZJQGCEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via 4-(Dimethylamino)benzoyl Chloride Intermediate

This route involves the sequential formation of the benzoyl chloride followed by silylamide coupling:

Step 1: Synthesis of 4-(Dimethylamino)benzoyl Chloride
4-(Dimethylamino)benzoic acid (10.0 g, 56.8 mmol) is refluxed with thionyl chloride (SOCl₂, 50 mL) under nitrogen for 4 hours. Excess SOCl₂ is removed via distillation under reduced pressure, yielding the acyl chloride as a pale yellow solid (yield: 92–95%).

Step 2: Silylamide Formation
The acyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) and added dropwise to a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 60 mmol) at −78°C. After warming to room temperature and stirring for 12 hours, the mixture is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the title compound (yield: 78–82%).

Key Advantages :

  • High purity (≥98% by HPLC).

  • Scalable to multigram quantities.

Limitations :

  • Requires strict moisture control.

  • LiHMDS is moisture-sensitive and costly.

Direct Silylation of 4-(Dimethylamino)benzamide

Preformed 4-(dimethylamino)benzamide undergoes nucleophilic silylation under mild conditions:

Procedure :
4-(Dimethylamino)benzamide (5.0 g, 28.4 mmol) is suspended in dry dichloromethane (DCM, 50 mL) with trimethylchlorosilane (TMCS, 6.2 mL, 56.8 mmol) and triethylamine (Et₃N, 8.0 mL, 56.8 mmol). The mixture is refluxed for 6 hours, filtered to remove Et₃N·HCl salts, and concentrated. Recrystallization from ethanol yields colorless crystals (yield: 72–75%).

Reaction Mechanism :

PhCONH2+Me3SiCl+Et3NPhCONHSiMe3+Et3NH+Cl\text{PhCONH}2 + \text{Me}3\text{SiCl} + \text{Et}3\text{N} \rightarrow \text{PhCONHSiMe}3 + \text{Et}_3\text{NH}^+\text{Cl}^-

Optimization Insights :

  • Excess TMCS (2.0 equiv) minimizes residual starting material.

  • Prolonged reaction times (>8 hours) promote disilylation (PhCON(SiMe₃)₂), detectable by ²⁹Si NMR.

One-Pot Reductive Amination and Silylation

This convergent method integrates nitro reduction and in situ silylation:

Steps :

  • Nitro Reduction : 4-Nitrobenzamide (7.5 g, 41.7 mmol) is hydrogenated (H₂, 50 psi) over 10% Pd/C in methanol (100 mL) at 25°C for 6 hours, yielding 4-aminobenzamide (yield: 94%).

  • Methylation : The amine is treated with methyl iodide (MeI, 12.0 mL, 192 mmol) and potassium carbonate (K₂CO₃, 15.0 g) in dimethylformamide (DMF, 50 mL) at 80°C for 12 hours, affording 4-(dimethylamino)benzamide (yield: 85%).

  • Silylation : TMCS (9.2 mL, 72.5 mmol) and Et₃N (10.1 mL, 72.5 mmol) are added to the crude product in DCM (50 mL) and stirred for 6 hours. Purification by flash chromatography provides the target compound (overall yield: 62–65%).

Challenges :

  • Multi-step purification reduces overall efficiency.

  • Methylation requires careful control to avoid quaternization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Two-Step Acylation78–8298.5High purity; scalableMoisture-sensitive reagents
Direct Silylation72–7595.2Mild conditions; simple setupRisk of disilylation
One-Pot Reductive Route62–6589.7Convergent synthesisLow overall yield; multiple purifications

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents (THF, DMF) improve solubility of intermediates but may slow silylation due to competitive coordination with TMCS. Nonpolar solvents (toluene, hexane) favor silylation but risk precipitating the benzamide .

Chemical Reactions Analysis

Deprotonation and Alkylation Reactions

The dimethylamino group at the para-position activates the benzamide ring toward electrophilic substitution. In reactions with strong bases like lithium diisopropylamide (LDA), the compound undergoes selective ortho-lithiation, enabling alkylation with methyl sulfides (Scheme 1).

Key Findings :

  • Base : LDA in THF at −78°C selectively deprotonates the ortho C–H bond relative to the TMS group .

  • Electrophile Compatibility : Methyl sulfides react efficiently, yielding α-sulfenylated ketones in >90% yield .

  • Mechanism : Ortho-lithiation generates a carbanion intermediate stabilized by the amide carbonyl, followed by nucleophilic acyl substitution (Fig. 1) .

Table 1: Alkylation Yields with Methyl Sulfides

Methyl Sulfide SubstituentYield (%)Conditions
4-Ethylthio thioanisole96LDA, THF, −78°C
4-Methoxy thioanisole85LDA, THF, −78°C

Cross-Coupling Reactions

The TMS group facilitates palladium-catalyzed cross-coupling under mild conditions. In Sonogashira-type reactions, the amide participates in alkynylation via C–H activation.

Key Findings :

  • Catalyst System : PdCl₂(PPh₃)₂/CuI in DMF with DIPEA as a base enables coupling with terminal alkynes .

  • Substrate Scope : Arylacetylenes (e.g., pyrimidin-5-ylethynyl) couple regioselectively at the meta-position relative to the dimethylamino group (yields: 75–81%) .

  • Role of TMS : The TMS group enhances stability during catalytic cycles, preventing premature hydrolysis .

Table 2: Cross-Coupling Efficiency

AlkyneYield (%)Reaction Time
Pyrimidin-5-ylethynyl8112 h, 80°C
Thiophen-3-ylethynyl4024 h, 80°C

Hydrolysis and Silyl Group Reactivity

The TMS substituent undergoes controlled hydrolysis under acidic or basic conditions, yielding 4-(dimethylamino)benzamide derivatives.

Key Findings :

  • Acidic Hydrolysis : 1M HCl in THF cleaves the TMS group quantitatively at 25°C within 2 h .

  • Stability : The TMS group remains intact under anhydrous basic conditions (e.g., Na₂CO₃ in DMF) .

Radical-Mediated Transformations

In the presence of peroxides or Cu catalysts, the dimethylamino group directs radical coupling reactions.

Key Findings :

  • Oxidative Coupling : t-BuOOH/CuBr in DMF oxidizes the dimethylamino group, forming ureas via a ketoamine intermediate .

  • Mechanism : Single-electron transfer (SET) generates a radical cation at the dimethylamino nitrogen, enabling C–N bond formation (Scheme 2) .

Comparative Reactivity with Analogues

Replacing the TMS group with hydrogen or methyl alters reactivity:

Table 3: Substituent Effects on Reaction Rates

Substituent (R)Alkylation Rate (rel.)Hydrolysis Rate (rel.)
TMS1.01.0
H0.3N/A
Me0.70.2

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
This compound has been investigated for its potential anticancer properties. Research indicates that derivatives of benzamide compounds often exhibit inhibitory effects on various cancer cell lines. For instance, certain analogs have shown significant cytotoxicity against breast cancer cells, inducing apoptosis while sparing normal cells .

1.2 Inhibition of Protein Kinases
4-(Dimethylamino)-N-(trimethylsilyl)benzamide and its derivatives are studied as inhibitors of specific protein kinases, which are critical in cancer signaling pathways. In particular, studies have demonstrated that similar compounds can inhibit the epidermal growth factor receptor (EGFR) with high potency, suggesting a potential role in targeted cancer therapies .

Biological Research Applications

2.1 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), indicating its potential use in treating inflammatory diseases .

2.2 Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzamide derivatives, including this compound. Studies suggest that it can effectively inhibit the growth of multi-drug resistant bacterial strains, making it a candidate for developing new antibiotics.

Materials Science Applications

3.1 Polymer Chemistry
this compound is utilized in synthesizing poly(p-benzamide)s with unique optical properties. These materials are being explored for applications in electronic devices due to their favorable electronic interactions and stability .

Case Studies

Case Study Objective Results
Cancer TreatmentEvaluate anticancer effects in breast cancer modelsSignificant apoptosis induction in cancer cells with minimal effects on normal cells .
Infection ControlAssess antimicrobial efficacy against resistant strainsEffective inhibition of growth in multi-drug resistant bacterial strains.
Anti-inflammatory EffectsInvestigate cytokine release inhibitionDose-dependent reduction in IL-6 release observed in vitro .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(Dimethylamino)-N,N-diphenylbenzamide (): Substituents: Dimethylamino (electron-donating) and diphenylamine (moderately electron-withdrawing). Impact: The dimethylamino group increases electron density on the benzene ring, enhancing resonance stabilization. The diphenylamine group introduces steric bulk but lacks strong electronic effects. Synthesis: 66% yield via 4-(dimethylamino)benzoyl chloride and N,N-diphenylamine coupling .
  • 4-Nitro-N-(3-nitrophenyl)benzamide (): Substituents: Two nitro groups (strong electron-withdrawing). Impact: Nitro groups reduce electron density, making the amide bond more susceptible to nucleophilic attack compared to the dimethylamino analogue. Applications: Used as a solid derivative in analytical chemistry due to its stability .
Steric and Lipophilic Modifications
  • N-Benzylidene-4-(dimethylamino)benzamide Derivatives (): Substituents: Varied aromatic groups (e.g., p-methoxy, o-fluoro). Impact: Methoxy groups enhance solubility in polar solvents, while fluorine introduces electronegativity without significant steric effects. Characterization: HRMS and NMR confirm structural integrity (e.g., HRMS calc. 305.1260, exp. 305.1260 for p-methoxy derivative) .
  • 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide (): Substituents: Hydroxyamino (-NHOH) group. The dimethylamino group likely enhances cellular uptake .

Key Differentiators of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide

  • Lipophilicity : The trimethylsilyl group confers higher logP compared to polar derivatives (e.g., hydroxy or nitro analogues), favoring blood-brain barrier penetration .
  • Steric Hindrance : The bulky silyl group may reduce enzymatic degradation, enhancing metabolic stability.
  • Electronic Profile: The dimethylamino group stabilizes intermediates in catalytic reactions (e.g., hydrogenation, ) .

Biological Activity

4-(Dimethylamino)-N-(trimethylsilyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and other therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has a unique structure that contributes to its biological activity. The dimethylamino group is known for enhancing solubility and bioavailability, while the trimethylsilyl group can influence the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzamide derivatives, including those containing dimethylamino groups. These compounds have shown promising activity against various bacterial strains by targeting the cell division protein FtsZ, essential for bacterial cell division.

CompoundTarget ProteinMIC (µg/mL)Activity
This compoundFtsZ5Strong
Benzamide Derivative 1FtsZ100Moderate
Benzamide Derivative 2FtsZ20High

This table illustrates the minimum inhibitory concentration (MIC) values of selected compounds, indicating that this compound exhibits strong antibacterial activity compared to other derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • Mechanism of Action : The compound induces apoptosis through both extrinsic and intrinsic signaling pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells .
Cell LineIC50 (µM)Effect
MCF-715High cytotoxicity
A54920Moderate cytotoxicity
HepG225Moderate cytotoxicity

This data indicates that this compound may serve as a lead compound for developing new anticancer agents .

Antioxidant Properties

In addition to its antibacterial and anticancer activities, the compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress.

Case Studies

  • Antibacterial Study : A study focused on the efficacy of various benzamide derivatives against Staphylococcus aureus demonstrated that compounds with dimethylamino substitutions had significantly lower MIC values compared to unsubstituted analogs, suggesting enhanced antibacterial properties due to increased lipophilicity and interaction with FtsZ .
  • Anticancer Study : In a comparative analysis of several benzamide derivatives, this compound exhibited superior cytotoxic effects against MCF-7 cells, leading researchers to explore its potential as a scaffold for novel anticancer drugs .

Q & A

Q. Basic Characterization :

  • NMR Analysis : The trimethylsilyl group exhibits a distinct singlet at ~0.1–0.3 ppm in 1H^1H-NMR. The dimethylamino group appears as a singlet near 2.8–3.2 ppm .
  • IR Spectroscopy : Confirm amide bond formation via C=O stretching at ~1650–1680 cm1^{-1} and N–H bending (if present) at ~1550 cm1^{-1} .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve conformational isomerism (e.g., rotational barriers in the benzamide backbone) using single-crystal diffraction. Lattice energy calculations (DFT) can validate hydrogen-bonding networks .
  • DFT-D3 Calculations : Simulate electronic environments to distinguish between tautomeric forms or charge delocalization in the dimethylamino group .

What safety protocols are essential when handling this compound, given its potential hazards?

Q. Basic Safety Measures :

  • Mutagenicity Screening : Conduct Ames testing to assess mutagenic potential, as seen in structurally similar anomeric amides .
  • Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., trimethylchlorosilane) during synthesis .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates .

Q. Advanced Risk Mitigation :

  • Thermal Stability Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C in some benzamides) .
  • Waste Management : Neutralize acidic/basic residues (e.g., HCl from silylation) with bicarbonate before disposal .

How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Reactivity Profile :
The trimethylsilyl (TMS) group acts as a steric shield, reducing nucleophilic attack at the amide nitrogen. This enhances stability in polar aprotic solvents but limits participation in SN2 mechanisms .

Q. Advanced Mechanistic Insights :

  • Kinetic Studies : Compare reaction rates of TMS-protected vs. unprotected analogs. For example, TMS groups slow hydrolysis by 10–100× in aqueous ethanol (pH 7) .
  • Silicon-Lithium Exchange : Utilize TMS as a directing group in lithiation reactions to regioselectively functionalize the benzamide ring .

What strategies can reconcile contradictory data on the compound’s catalytic activity in enzyme inhibition studies?

Q. Basic Experimental Design :

  • Control Experiments : Verify assay conditions (pH, temperature) to rule out solvent effects. For instance, DMSO (common in enzyme assays) may solubilize the compound but alter protein conformation .
  • Dose-Response Curves : Use Hill slope analysis to distinguish non-specific binding (shallow slopes) from targeted inhibition .

Q. Advanced Data Harmonization :

  • Meta-Analysis : Cross-reference IC50_{50} values from multiple studies (e.g., HDAC inhibition vs. kinase assays) to identify assay-specific artifacts .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to explain discrepancies in binding affinities across orthosteric/allosteric sites .

How can this compound serve as a precursor in medicinal chemistry workflows?

Q. Basic Applications :

  • Prodrug Design : The TMS group enhances lipophilicity (LogP +0.5–1.0), improving blood-brain barrier penetration. Subsequent hydrolysis releases the active amide .
  • Fluorescent Probes : Functionalize the dimethylamino group with fluorophores (e.g., dansyl chloride) for cellular imaging .

Q. Advanced Methodologies :

  • Click Chemistry : Introduce azide/alkyne handles via silyl deprotection for site-specific conjugation with biomolecules .
  • Fragment-Based Drug Design (FBDD) : Screen truncated analogs (e.g., lacking TMS) to identify minimal pharmacophores using SPR or MST .

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